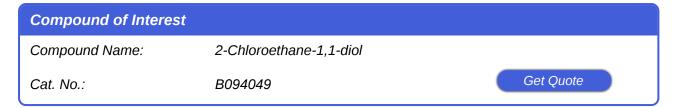


Synthesis and Characterization of 2-Chloroethane-1,1-diol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis and characterization of **2-Chloroethane-1,1-diol**, also known as chloroacetaldehyde hydrate. This geminal diol is a stable hydrate due to the electron-withdrawing effect of the adjacent chlorine atom. This document outlines the primary synthetic routes, detailed experimental protocols, and methods for characterization. All quantitative data is summarized for clarity, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

2-Chloroethane-1,1-diol (CICH₂CH(OH)₂) is the hydrated form of chloroacetaldehyde. Unlike the unstable hydrates of many simple aldehydes, the presence of the electron-withdrawing chlorine atom stabilizes the geminal diol structure.[1] This compound serves as a valuable intermediate in organic synthesis and is of interest in the study of reaction mechanisms. This guide details its preparation and analytical characterization for research and development purposes.

Synthesis of 2-Chloroethane-1,1-diol

The synthesis of **2-Chloroethane-1,1-diol** can be achieved through several pathways. The most common methods involve the direct hydration of chloroacetaldehyde or the chlorination of



suitable precursors.

Synthesis via Hydration of Chloroacetaldehyde

The most direct route to **2-Chloroethane-1,1-diol** is the hydration of chloroacetaldehyde.[2] This reaction is an equilibrium process that heavily favors the formation of the stable geminal diol in the presence of water.

Caption: Equilibrium between Chloroacetaldehyde and its Hydrate.

Synthesis from Ethylene Glycol and Thionyl Chloride

A common laboratory-scale synthesis involves the reaction of ethylene glycol with thionyl chloride. This method proceeds via a chlorosulfite intermediate.[1]

Caption: Synthesis of **2-Chloroethane-1,1-diol** from Ethylene Glycol.

Synthesis via Oxidation of Glycerol α-Monochlorohydrin

2-Chloroethane-1,1-diol can also be prepared by the oxidation of glycerol α -monochlorohydrin using periodic acid.[3]

Experimental Protocols

Protocol 1: Hydration of Chloroacetaldehyde

Materials:

- Chloroacetaldehyde (handle with care, toxic and corrosive)
- Deionized water

Procedure:

- In a fume hood, carefully add chloroacetaldehyde to an equal molar amount of deionized water in a round-bottom flask with stirring.
- The reaction is exothermic; maintain the temperature below 30°C using an ice bath.



• Stir the mixture for 30 minutes. The product, **2-Chloroethane-1,1-diol**, is formed in solution and can be used directly for many applications. For isolation, proceed to purification.

Protocol 2: Synthesis from Ethylene Glycol and Thionyl Chloride

Materials:

- · Ethylene glycol
- Thionyl chloride (SOCl₂)
- Anhydrous diethyl ether
- Pyridine (optional, as a catalyst and acid scavenger)

Procedure:

- In a fume hood, dissolve ethylene glycol (1.0 eq) in anhydrous diethyl ether in a threenecked flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer.
- Cool the flask to 0°C in an ice bath.
- Slowly add thionyl chloride (1.0 eq) dropwise from the dropping funnel to the stirred solution.

 A small amount of pyridine can be added to catalyze the reaction.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
- The reaction mixture will form a precipitate (pyridinium hydrochloride if pyridine is used). Filter the mixture and wash the solid with anhydrous diethyl ether.
- The filtrate contains the product. The solvent can be carefully removed under reduced pressure to yield crude **2-Chloroethane-1,1-diol**.

Purification: Crude **2-Chloroethane-1,1-diol** can be purified by vacuum distillation.[3] It is a colorless crystalline solid.



Characterization

Due to the equilibrium with its anhydrous form in solution and during some analytical techniques, characterization requires careful consideration of the sample preparation and measurement conditions.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₂ H ₅ ClO ₂	[4]
Molecular Weight	96.51 g/mol	[4]
Appearance	Colorless crystalline solid	[5]
Boiling Point	142.4°C at 760 mmHg	[6]
Density	1.412 g/cm ³	[6]
Flash Point	39.9°C	[6]
Refractive Index	1.473	[6]
Vapor Pressure	2.27 mmHg at 25°C	[6]

Spectroscopic Data

Experimental spectroscopic data for pure **2-Chloroethane-1,1-diol** is not widely available in the literature. The following data is a combination of information for the anhydrous form, related compounds, and expected values for the diol.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of **2-Chloroethane-1,1-diol** are expected to show characteristic signals for the chloromethyl and the geminal diol protons and carbons. In D₂O, the hydroxyl protons will exchange and may not be observed or will appear as a broad singlet.

- ¹H NMR (Expected):
 - δ ~3.5-4.0 ppm (s, 2H, -CH₂Cl)



- δ ~5.5-6.0 ppm (t, 1H, -CH(OH)₂)
- δ ~5.0-6.0 ppm (d, 2H, -CH(OH)₂)
- ¹³C NMR (Expected):
 - \circ δ ~45-50 ppm (-CH₂Cl)
 - \circ δ ~90-95 ppm (-CH(OH)₂)

¹H and ¹³C NMR Data for Chloroacetaldehyde Diethyl Acetal (a related compound):[7]

- ¹H NMR (300 MHz, CDCl₃): δ 1.17 (t, 6H), 3.44 (d, 2H), 3.53 (m, 2H), 3.64 (m, 2H), 4.56 (t, 1H).
- ¹³C NMR: Data not readily available.

4.2.2. Infrared (IR) Spectroscopy

The IR spectrum of **2-Chloroethane-1,1-diol** is expected to show a strong, broad absorption for the O-H stretching of the hydroxyl groups and a characteristic C-Cl stretching band.

- Expected IR Absorptions:
 - 3200-3600 cm⁻¹ (broad, strong, O-H stretch)
 - 2850-3000 cm⁻¹ (C-H stretch)
 - 1000-1200 cm⁻¹ (C-O stretch)
 - 600-800 cm⁻¹ (C-Cl stretch)

4.2.3. Mass Spectrometry (MS)

Under typical electron ionization (EI) mass spectrometry conditions, geminal diols are often unstable and may dehydrate to the corresponding aldehyde. Therefore, the mass spectrum of **2-Chloroethane-1,1-diol** may show a prominent peak corresponding to the molecular ion of chloroacetaldehyde (m/z 78/80 for ³⁵Cl/³⁷Cl isotopes). Chemical ionization (CI) or other soft ionization techniques may be more suitable for observing the molecular ion of the diol.



Caption: Expected Fragmentation of **2-Chloroethane-1,1-diol** in MS.

Stability and Handling

2-Chloroethane-1,1-diol is a stable crystalline solid. However, it exists in equilibrium with chloroacetaldehyde in aqueous solutions. Anhydrous chloroacetaldehyde is known to polymerize on standing.[5] The compound is toxic and corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Conclusion

This technical guide has outlined the primary synthetic routes and characterization methods for **2-Chloroethane-1,1-diol**. While detailed experimental protocols and a complete set of experimental spectroscopic data are not readily available in single sources, this document provides a comprehensive compilation of existing knowledge to aid researchers in the synthesis and analysis of this important geminal diol. Further research to fully document the experimental characterization of this compound is warranted.

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